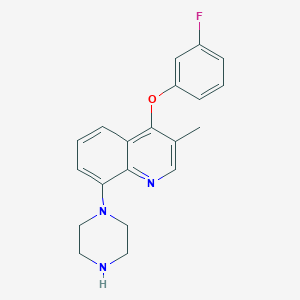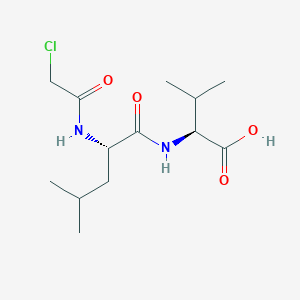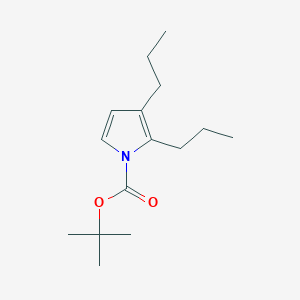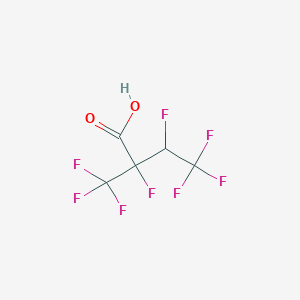![molecular formula C12H20N2O B14201721 (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol CAS No. 918968-59-9](/img/structure/B14201721.png)
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol is a chiral compound that features a pyridine ring and an amino alcohol moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as pyridine derivatives and chiral amines.
Key Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol moiety, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development:
Therapeutic Agents: Could be explored for its therapeutic properties.
Industry
Material Science: Possible use in the development of new materials with specific properties.
Agriculture: May have applications in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol: Similar structure with a different position of the pyridine ring.
(2S)-3-Methyl-2-{[(1S)-1-(pyridin-2-yl)ethyl]amino}butan-1-ol: Another isomer with the pyridine ring in a different position.
Uniqueness
The uniqueness of (2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol lies in its specific stereochemistry and functional groups, which may confer unique biological activities and chemical reactivity compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
918968-59-9 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[(1S)-1-pyridin-4-ylethyl]amino]butan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)12(8-15)14-10(3)11-4-6-13-7-5-11/h4-7,9-10,12,14-15H,8H2,1-3H3/t10-,12+/m0/s1 |
Clé InChI |
VALQOQWAZDJKRE-CMPLNLGQSA-N |
SMILES isomérique |
C[C@@H](C1=CC=NC=C1)N[C@H](CO)C(C)C |
SMILES canonique |
CC(C)C(CO)NC(C)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)


![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)

![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)

![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)

